molecular formula C11H12O2 B14128118 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid

3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid

Cat. No.: B14128118
M. Wt: 176.21 g/mol
InChI Key: ZNUAOJHFPYQVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[4.2.0]octa-1,3,5-triene family, which is known for its stability and reactivity. The presence of the propanoic acid group adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid typically involves a multi-step process starting from benzocyclobutene. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Esters, amides, or other derivatives.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)propanoic acid is unique due to the presence of the propanoic acid group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanoic acid

InChI

InChI=1S/C11H12O2/c12-11(13)6-2-8-1-3-9-4-5-10(9)7-8/h1,3,7H,2,4-6H2,(H,12,13)

InChI Key

ZNUAOJHFPYQVKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.